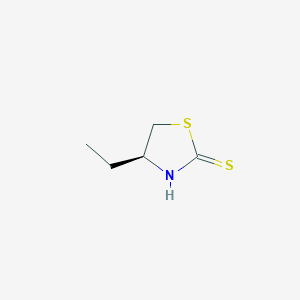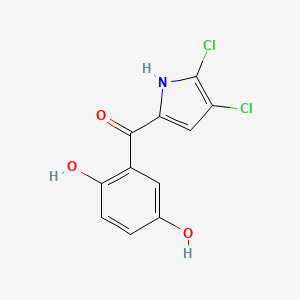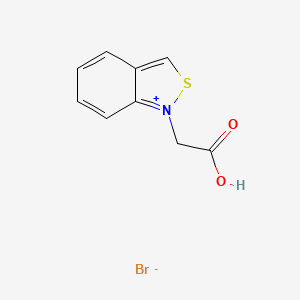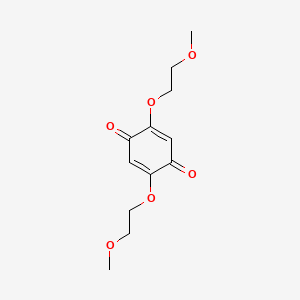
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione is a quinone derivative known for its unique chemical properties and potential applications in various fields. Quinones are a class of organic compounds that are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is of interest due to its potential use in scientific research and industrial applications.
準備方法
The synthesis of 2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For instance, the compound can be synthesized by the oxidation of 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反応の分析
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form more complex quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used for these reactions.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized quinone derivatives, while reduction reactions typically produce hydroquinone derivatives.
科学的研究の応用
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex quinone derivatives. It is also used in studies of redox reactions and electron transfer processes.
Biology: Quinone derivatives, including this compound, are studied for their potential biological activities, such as anticancer and antimicrobial properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new anticancer agents.
Industry: In the industrial sector, the compound is used as an intermediate in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of 2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, quinones can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress and cell damage. This property is exploited in the design of anticancer agents, where the generation of ROS can induce apoptosis in cancer cells.
類似化合物との比較
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione can be compared with other quinone derivatives such as 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione and 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione. These compounds share similar chemical structures but differ in their functional groups, which can influence their reactivity and applications.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: This compound has two methoxy groups instead of methoxyethoxy groups, which can affect its solubility and reactivity.
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: The presence of hydroxyl groups makes this compound more hydrophilic and can influence its redox properties.
特性
CAS番号 |
51767-57-8 |
|---|---|
分子式 |
C12H16O6 |
分子量 |
256.25 g/mol |
IUPAC名 |
2,5-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O6/c1-15-3-5-17-11-7-10(14)12(8-9(11)13)18-6-4-16-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
GFZNIQPXAOHPRH-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC(=O)C(=CC1=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14651417.png)


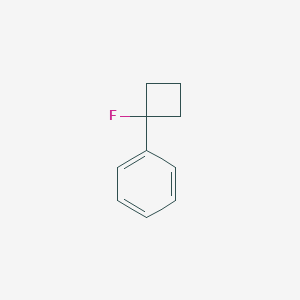
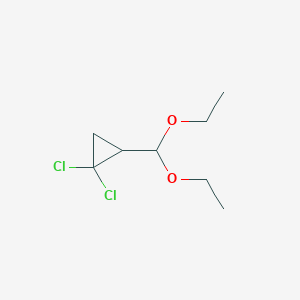


![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
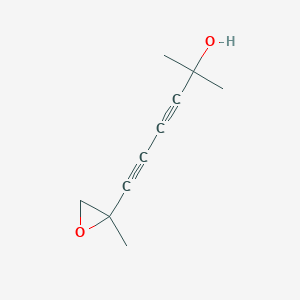
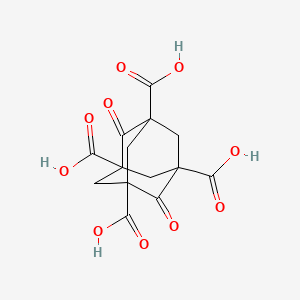
![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)
